2-Methylpropyl 2-methylpenta-3,4-dienoate
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Overview
Description
2-Methylpropyl 2-methylpenta-3,4-dienoate is an organic compound with the molecular formula C10H16O2. It is an ester derived from 2-methylpropyl alcohol and 2-methylpenta-3,4-dienoic acid. This compound is known for its unique structure, which includes a pentadienoate moiety, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-methylpenta-3,4-dienoate typically involves the esterification of 2-methylpropyl alcohol with 2-methylpenta-3,4-dienoic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2-methylpenta-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products Formed
Oxidation: 2-Methylpenta-3,4-dienoic acid.
Reduction: 2-Methylpropyl 2-methylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Methylpropyl 2-methylpenta-3,4-dienoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-methylpenta-3,4-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylpenta-3,4-dienoate: Similar in structure but with an ethyl group instead of a 2-methylpropyl group.
Methyl 2-methylpenta-3,4-dienoate: Contains a methyl group instead of a 2-methylpropyl group.
Propyl 2-methylpenta-3,4-dienoate: Has a propyl group instead of a 2-methylpropyl group.
Uniqueness
2-Methylpropyl 2-methylpenta-3,4-dienoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
60523-24-2 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
InChI |
InChI=1S/C10H16O2/c1-5-6-9(4)10(11)12-7-8(2)3/h6,8-9H,1,7H2,2-4H3 |
InChI Key |
UTZUVGRVUFQKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C)C=C=C |
Origin of Product |
United States |
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